molecular formula C7H7BrN2O2 B6613589 N-(5-bromo-2-hydroxypyridin-3-yl)acetamide CAS No. 102170-55-8

N-(5-bromo-2-hydroxypyridin-3-yl)acetamide

Cat. No.: B6613589
CAS No.: 102170-55-8
M. Wt: 231.05 g/mol
InChI Key: DZPXAAPHBCJNCQ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxypyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol. This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring, along with an acetamide group at the 3-position . It is known for its potential biological activity and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxypyridin-3-yl)acetamide typically involves the bromination of 2-hydroxypyridine followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step . The reactions are usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 5-bromo-2-pyridone derivatives.

    Reduction: Formation of 2-hydroxypyridin-3-ylacetamide.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has diverse applications in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxypyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(5-bromo-2-hydroxypyridin-3-yl)acetamide can be compared with other similar compounds such as:

  • N-(5-chloro-2-hydroxypyridin-3-yl)acetamide
  • N-(5-fluoro-2-hydroxypyridin-3-yl)acetamide
  • N-(5-iodo-2-hydroxypyridin-3-yl)acetamide

These compounds share similar structural features but differ in the halogen atom present at the 5-position of the pyridine ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and overall properties .

Properties

IUPAC Name

N-(5-bromo-2-oxo-1H-pyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPXAAPHBCJNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227041
Record name N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-55-8
Record name N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102170-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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